molecular formula C11H16N2 B2368853 Cyclopentyl-pyridin-2-ylmethyl-amine CAS No. 626210-34-2

Cyclopentyl-pyridin-2-ylmethyl-amine

Cat. No.: B2368853
CAS No.: 626210-34-2
M. Wt: 176.263
InChI Key: KVRUQMQYGGCZBR-UHFFFAOYSA-N
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Description

Cyclopentyl-pyridin-2-ylmethyl-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by a cyclopentyl group attached to a pyridin-2-ylmethyl-amine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-pyridin-2-ylmethyl-amine typically involves the reaction of cyclopentylamine with pyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-pyridin-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Cyclopentyl-pyridin-2-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl-pyridin-2-ylmethyl-amine is unique due to its specific combination of a cyclopentyl group and a pyridin-2-ylmethyl-amine moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-10(5-1)13-9-11-7-3-4-8-12-11/h3-4,7-8,10,13H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUQMQYGGCZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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